molecular formula C10H11Br B13646268 1-(2-Bromoethenyl)-3,5-dimethylbenzene

1-(2-Bromoethenyl)-3,5-dimethylbenzene

Cat. No.: B13646268
M. Wt: 211.10 g/mol
InChI Key: VFLFHDDWOLDJRP-ONEGZZNKSA-N
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Description

1-(2-Bromoethenyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two methyl groups at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethenyl)-3,5-dimethylbenzene typically involves the bromination of 3,5-dimethylstyrene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, where the bromine atom is added to the double bond of the styrene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethenyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).

    Addition Reactions: Reagents such as bromine (Br2), hydrogen (H2) with a catalyst, and other electrophiles can be used.

    Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 1-(2-hydroxyethenyl)-3,5-dimethylbenzene, 1-(2-aminoethenyl)-3,5-dimethylbenzene, and 1-(2-thioethenyl)-3,5-dimethylbenzene.

    Addition Reactions: Products include 1,2-dibromo-3,5-dimethylbenzene and 1-(2-hydroxyethyl)-3,5-dimethylbenzene.

    Oxidation Reactions: Products include epoxides and other oxygenated derivatives.

Scientific Research Applications

1-(2-Bromoethenyl)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethenyl)-3,5-dimethylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethenyl)benzene: Similar structure but lacks the methyl groups at the 3 and 5 positions.

    3,5-Dimethylstyrene: Lacks the bromoethenyl group but has the same methyl substitutions on the benzene ring.

    1-Bromo-2-phenylethylene: Similar structure but lacks the methyl groups on the benzene ring.

Uniqueness

1-(2-Bromoethenyl)-3,5-dimethylbenzene is unique due to the presence of both the bromoethenyl group and the methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-3,5-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-8-5-9(2)7-10(6-8)3-4-11/h3-7H,1-2H3/b4-3+

InChI Key

VFLFHDDWOLDJRP-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)/C=C/Br)C

Canonical SMILES

CC1=CC(=CC(=C1)C=CBr)C

Origin of Product

United States

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